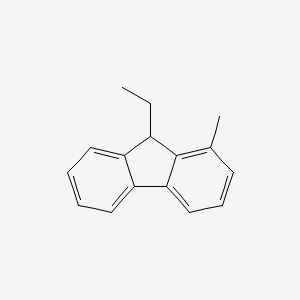

9-Ethyl-1-methyl-9H-fluorene

Description

Structure

3D Structure

Properties

CAS No. |

87823-42-5 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

9-ethyl-1-methyl-9H-fluorene |

InChI |

InChI=1S/C16H16/c1-3-12-13-8-4-5-9-14(13)15-10-6-7-11(2)16(12)15/h4-10,12H,3H2,1-2H3 |

InChI Key |

GCDXAZLUZVUJJM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=CC=CC=C2C3=CC=CC(=C13)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 9 Ethyl 1 Methyl 9h Fluorene

General Principles of Fluorene (B118485) Alkylation at the C-9 Position

The carbon at the 9-position of the fluorene molecule is a key site for synthetic modification due to the acidity of its methylene (B1212753) protons. The pKa of the C9-H protons is approximately 22.6 in DMSO, making them susceptible to deprotonation by a suitable base. This acidity is a cornerstone of many synthetic strategies aimed at introducing alkyl substituents at this position.

The classical and most direct method for C-9 alkylation involves the generation of the fluorenyl anion, which then acts as a potent nucleophile. This process is typically a two-step sequence:

Deprotonation: Treatment of the fluorene starting material (either fluorene itself or 1-methyl-9H-fluorene) with a strong base abstracts a proton from the C-9 position. Common bases used for this purpose include alkali metal hydroxides (like KOH), alkoxides (such as potassium tert-butoxide, t-BuOK), or organometallic reagents (like n-butyllithium). The resulting fluorenyl anion is stabilized by the delocalization of the negative charge over the aromatic system, often imparting a distinct color to the solution. researchgate.net

Nucleophilic Attack: The generated fluorenyl anion readily participates in nucleophilic substitution (S_N2) reactions with electrophilic alkylating agents. To synthesize the target molecule, an ethyl halide, such as ethyl iodide or ethyl bromide, would be introduced. The anion attacks the electrophilic carbon of the ethyl group, displacing the halide and forming the C9-C bond.

This method is highly effective for producing 9-monoalkylated fluorenes. However, care must be taken to control the reaction conditions to avoid over-alkylation, which would result in the formation of 9,9-diethyl-1-methyl-9H-fluorene. The choice of base and solvent is critical to optimize the yield and selectivity of the mono-alkylation product.

| Method | Reagents | Key Intermediate | Advantages | Potential Issues |

| Nucleophilic Substitution | 1. Strong Base (e.g., t-BuOK, n-BuLi) 2. Ethyl Halide (e.g., EtI, EtBr) | Fluorenyl Anion | Well-established, high yields, direct | Requires strong base, potential for dialkylation |

More contemporary approaches bypass the need for stoichiometric strong bases by employing transition metal catalysts to directly activate the C-H bond at the C-9 position. These methods are often more atom-economical and can exhibit high selectivity.

Copper-Catalyzed Borrowing Hydrogen Method: This strategy utilizes alcohols as benign alkylating agents. The mechanism involves the temporary oxidation of the alcohol (e.g., ethanol) to an aldehyde by the copper catalyst, which releases a hydride onto the metal. The fluorene substrate then condenses with the in-situ generated aldehyde to form a 9-alkylidenefluorene intermediate. This intermediate is subsequently reduced by the metal-hydride species, regenerating the catalyst and yielding the 9-alkylated fluorene product. This method is considered a green chemical process as the only byproduct is water.

Rhodium and Other Metal-Catalyzed Reactions: Rhodium, nickel, and iron complexes have also been successfully employed to catalyze the C-9 alkylation of fluorene with alcohols. These reactions often proceed through a similar "borrowing hydrogen" or transfer hydrogenation mechanism. For instance, nickel catalysis can enable the sp3 C–H alkylation using a variety of primary and secondary alcohols. These methods are distinguished from traditional approaches by their catalytic nature and tolerance of a wider range of functional groups.

| Catalyst System | Alkylation Source | Mechanism Principle | Key Features |

| Copper-(NNS)CuCl | Primary/Secondary Alcohols | Borrowing Hydrogen | Green methodology, uses benign reagents |

| Nickel/Ligand | Primary/Secondary Alcohols | C-H Activation/Hydrogenation | High chemoselectivity, radical pathway |

| Rhodium Complexes | Alcohols | Dehydrogenative Cyclization | Efficient C-C bond formation |

Palladium catalysis is a powerful tool for C-C bond formation, although it is more commonly associated with the functionalization of the aromatic rings of fluorene. For C-9 substitution, palladium-catalyzed reactions could theoretically be employed if a suitable precursor, such as 9-bromofluorene, is used. A cross-coupling reaction, such as a Negishi or Stille coupling with an organozinc or organotin ethyl reagent, could then install the ethyl group. However, given the ease of forming the fluorenyl anion, these methods are less common for simple C-9 alkylation but remain a viable synthetic tool, particularly in more complex molecular architectures.

Synthesis of the 1-Methyl Substituent: Regioselective Functionalization of the Aromatic System

Introducing a methyl group at the C-1 position of the fluorene skeleton requires precise regiochemical control, as the aromatic rings contain multiple C-H bonds with similar reactivity (C-1, C-2, C-3, C-4 and their equivalents).

A robust and widely used strategy for regioselective functionalization involves an initial halogenation step followed by a palladium-catalyzed cross-coupling reaction.

Regioselective Halogenation: The first step is the selective introduction of a halogen, typically bromine, onto the fluorene core. Electrophilic aromatic substitution of fluorene or 9-ethylfluorene with a brominating agent (e.g., N-Bromosuccinimide or bromine with a Lewis acid) can provide a mixture of isomers. The directing effects of the existing alkyl group at C-9 would influence the position of bromination, but achieving high selectivity for the C-1 position can be challenging. Separation of the desired 1-bromo isomer from other products like the 2-bromo isomer is often necessary.

Suzuki Coupling: Once the 1-bromo-9-ethyl-9H-fluorene intermediate is isolated, the methyl group can be installed using a Suzuki-Miyaura cross-coupling reaction. This powerful reaction involves coupling the aryl bromide with an organoboron reagent, such as methylboronic acid (CH₃B(OH)₂) or its esters, in the presence of a palladium catalyst and a base. The choice of catalyst (e.g., Pd(PPh₃)₄), ligand, and base (e.g., K₂CO₃, Cs₂CO₃) is crucial for achieving high yields. This approach is highly versatile and tolerates a wide range of functional groups.

| Step | Method | Reagents | Purpose |

| 1. Halogenation | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) or Br₂ | Installs a bromine "handle" at the C-1 position. |

| 2. Methylation | Suzuki-Miyaura Coupling | Methylboronic acid, Pd catalyst, Base | Replaces the bromine with the target methyl group. |

Directed C-H functionalization represents a state-of-the-art strategy for achieving high regioselectivity in the modification of aromatic rings. This approach involves the use of a directing group, which is temporarily installed on the substrate to position a transition metal catalyst in close proximity to a specific C-H bond.

For the C-1 methylation of a fluorene derivative, a directing group would need to be placed at a position that favors ortho-metalation at C-1. For example, a group at the C-9 position or a substituent on one of the benzene (B151609) rings could potentially direct a palladium or rhodium catalyst to activate the adjacent C-1-H bond. Following C-H activation and the formation of a metallacycle intermediate, a methylating agent would deliver the methyl group to the activated site. While powerful, designing a system where a directing group selectively facilitates functionalization at the C-1 position of fluorene over the more accessible C-2 or C-8 positions remains a significant synthetic challenge and is an active area of research.

Convergent and Divergent Synthetic Pathways for 9-Ethyl-1-methyl-9H-fluorene

The construction of this compound can be approached through both convergent and divergent synthetic strategies.

A convergent synthesis would involve the separate preparation of two key fragments: the 1-methyl-9H-fluorene core and an ethyl group donor. The synthesis would culminate in the coupling of these two fragments in a final step. This approach is advantageous for maximizing yield and simplifying purification, as the primary building blocks are constructed and purified independently before the final assembly. The core, 1-methyl-9H-fluorene, would first be synthesized, potentially from a corresponding 1-methylfluorenone precursor. This core would then be subjected to an alkylation reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield the final product.

In a divergent synthesis , a common intermediate, 1-methyl-9H-fluorene, would be used as a starting point to generate a library of 9-substituted derivatives. This strategy would involve reacting the 1-methyl-9H-fluorene with a variety of alkylating agents to produce a range of compounds, including 9-ethyl, 9-propyl, 9-butyl, and other derivatives. This approach is highly efficient for exploring structure-activity relationships by creating multiple analogues from a single precursor. The synthesis of this compound would be one specific branch of this broader synthetic tree.

Precursor Synthesis and Derivatization Routes

The synthesis of the target molecule relies heavily on the efficient preparation of key precursors and intermediates.

A primary route to substituted fluorenes involves the corresponding fluorenone derivative. The synthesis of a 1-methylfluorenone precursor can be achieved through the aerobic oxidation of 1-methyl-9H-fluorene. rsc.orgresearchgate.net This oxidation is often carried out under ambient conditions using a base like potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (THF), providing the desired fluorenone in high yield and purity. rsc.orgresearchgate.net

Once the 1-methylfluorenone is obtained, it must be converted to the 1-methyl-9H-fluorene core. This transformation is a reduction reaction. A common and effective method for the reduction of ketones like fluorenone to the corresponding alcohol (fluorenol) is the use of sodium borohydride (NaBH4) in an alcohol solvent like methanol. bu.edustudy.comwebassign.net The resulting 9-hydroxy-1-methylfluorene (1-methylfluorenol) can then be further reduced to 1-methyl-9H-fluorene. Alternatively, direct reduction of the fluorenone to the fluorene is possible under different conditions. The reduction of the ketone functional group is a crucial step in preparing the fluorene scaffold for subsequent alkylation at the C9 position. bu.edu

| Reaction Step | Reagents and Conditions | Product | Typical Yield |

| Oxidation of Fluorene | Air, KOH, THF, Ambient Temperature | Fluorenone | High |

| Reduction of Fluorenone | NaBH4, Methanol | Fluorenol (9-Hydroxyfluorene) | High |

An alternative strategy for alkylation involves the preparation of a halogenated fluorene precursor. For instance, 1-methyl-9H-fluorene could be halogenated at the C9 position to create 9-bromo-1-methyl-9H-fluorene. This type of reaction can often be accomplished using N-bromosuccinimide (NBS) with a radical initiator. A similar method has been used to prepare 9-bromo-9-phenylfluorene from 9-phenylfluorene. orgsyn.org

This 9-bromo-1-methyl-9H-fluorene intermediate is a versatile precursor for introducing the ethyl group. It can readily undergo nucleophilic substitution reactions. For example, reaction with an ethyl Grignard reagent (ethylmagnesium bromide) or an organocuprate reagent like lithium diethylcuprate would lead to the formation of the C-C bond at the 9-position, yielding this compound.

Stereoselective Synthesis Considerations for Chiral Fluorene Derivatives

The substitution at the C9 position of this compound creates a chiral center, meaning the compound can exist as a pair of enantiomers. Therefore, stereoselective synthesis is a critical consideration for applications where a single enantiomer is required, such as in pharmaceuticals or chiral materials.

While specific studies on the stereoselective synthesis of this compound are not extensively detailed, the field of asymmetric synthesis of fluorene derivatives is an active area of research. researchgate.net For instance, N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts in the enantioselective cycloaddition of fluorene aldehydes with activated ketones, demonstrating that chiral induction in fluorene systems is achievable. researchgate.net Such catalytic systems could potentially be adapted for the enantioselective alkylation of 1-methyl-9H-fluorene to favor the formation of one enantiomer of this compound over the other. The study of the kinetic resolution of chiral fluorene derivatives, such as 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene, also highlights the importance and investigation into the stereochemical properties of these compounds. rsc.org

Catalytic Systems and Optimized Reaction Conditions for Alkylated Fluorenes

The direct alkylation of the fluorene core at the C9 position is a common and efficient strategy. Various catalytic systems have been developed to promote this reaction, often utilizing alcohols as green and readily available alkylating agents. researchgate.netrsc.orgrsc.org

Potassium tert-butoxide (t-BuOK) has been shown to be a simple and effective catalyst for the alkylation of fluorene with various alcohols, affording 9-monoalkylfluorenes in near-quantitative yields under mild conditions. nih.gov This method represents a green and highly efficient route. nih.gov

Transition-metal catalysis also plays a significant role. researchgate.net Several systems have been reported for the C(sp³)–H alkylation of fluorene:

Zinc Catalysts: A well-defined, air-stable zinc catalyst featuring a tridentate redox non-innocent arylazo ligand has been used for the alkylation of 9H-fluorene with alcohols, producing moderate to good yields. researchgate.net

Copper Catalysts: A copper-based catalyst, (NNS)CuCl, has proven effective for the C(sp³)–H alkylation of fluorene with a range of primary and secondary alcohols through a borrowing hydrogen mechanism. rsc.org

Nickel Catalysts: A ligand-assisted nickel-catalyzed protocol enables the sp³ C–H alkylation of 9H-fluorene using alcohols as the alkylating agents, providing the products in moderate to high yields. rsc.org

These modern catalytic methods avoid the need for pre-functionalized starting materials like haloalkanes and often proceed with high atom economy, making them preferable for sustainable synthesis. nih.gov

| Catalytic System | Alkylating Agent | Mechanism/Features | Reference |

| Potassium tert-butoxide (t-BuOK) | Alcohols | Base-catalyzed, green, mild conditions | nih.gov |

| Zinc-Arylazo Complex | Alcohols | Air-stable catalyst | researchgate.net |

| (NNS)CuCl | Primary & Secondary Alcohols | Borrowing Hydrogen Mechanism | rsc.org |

| Nickel-Ligand Complex | Alcohols | Ligand-assisted, Radical Pathway | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Ethyl 1 Methyl 9h Fluorene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of 9-Ethyl-1-methyl-9H-fluorene.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The predicted chemical shifts for this compound are based on the known spectra of fluorene (B118485), 1-methylfluorene, and 9-alkylfluorenes, considering the electronic effects of the alkyl substituents.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the C9 position, and the aliphatic protons of the methyl and ethyl groups. The ¹³C NMR spectrum will similarly display unique resonances for each carbon atom in the molecule, including the quaternary aromatic carbons which are not observed in the ¹H NMR spectrum.

Predicted ¹H NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H8 | ~7.8 | d | ~7.6 |

| Aromatic H | ~7.2-7.6 | m | - |

| H2 | ~7.1 | d | ~7.5 |

| H9 | ~4.1 | t | ~5.5 |

| C1-CH₃ | ~2.5 | s | - |

| C9-CH₂CH₃ | ~2.0-2.2 | m (dq) | J ≈ 7.5, 5.5 |

| C9-CH₂CH₃ | ~0.6 | t | ~7.5 |

Predicted ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | ~140-150 |

| Aromatic CH | ~119-135 |

| C9 | ~52 |

| C9-CH₂CH₃ | ~30 |

| C1-CH₃ | ~19 |

| C9-CH₂CH₃ | ~10 |

To unambiguously assign the predicted signals and confirm the molecular structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, key correlations would be observed between the H9 proton and the methylene (B1212753) (CH₂) protons of the ethyl group, and between the methylene and methyl (CH₃) protons of the ethyl group. Correlations among adjacent aromatic protons would also help delineate the substitution pattern on the fluorene rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (¹J-coupling). columbia.edunanalysis.com This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum (e.g., H9 to C9, C1-CH₃ protons to the C1-methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), providing crucial connectivity information across quaternary carbons. sdsu.educolumbia.edu Key HMBC correlations for structural confirmation would include:

The protons of the C1-methyl group showing cross-peaks to the C1, C2, and C9a carbons.

The H9 proton showing correlations to the carbons of the ethyl group and to the key bridgehead and aromatic carbons such as C4a, C4b, C8a, and C9a.

The methylene protons of the ethyl group correlating with C9 and the ethyl's methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, providing through-space correlations. This would be useful to confirm the spatial relationship between substituents. For example, a NOE would be expected between the C1-methyl protons and the H2 proton, as well as between the H9 proton and the protons of the ethyl group. rsc.org

The ethyl group at the C9 position is not static and can rotate around the C9-C(ethyl) single bond. This rotation can lead to different stable conformations (conformers). Studies on the similar molecule, 9-ethylfluorene, have identified two distinct conformers, labeled symmetric and unsymmetric, which can be observed in supersonic jet expansions. researchgate.net

Variable Temperature (VT) NMR is the technique used to study such dynamic processes in solution. copernicus.org At room temperature, the rotation of the ethyl group in this compound is expected to be rapid on the NMR timescale, resulting in a single, time-averaged set of signals for the ethyl protons. However, by lowering the temperature, this rotation could be slowed down. If the energy barrier to rotation is sufficiently high, the exchange between conformers may become slow enough to observe separate signals for each distinct conformer, a phenomenon known as decoalescence. From the coalescence temperature and the signal separation, the activation energy (energy barrier) for the rotational process can be calculated.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₆H₁₆.

Using the masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da), the calculated monoisotopic (exact) mass of the molecular ion [M]⁺˙ is 208.12520 Da. An experimental HRMS measurement yielding a mass value very close to this calculated value would unequivocally confirm the elemental composition as C₁₆H₁₆, distinguishing it from any other potential compounds with the same nominal mass.

In electron ionization mass spectrometry (EI-MS), a high-energy electron beam bombards the molecule, causing it to ionize and fragment in a reproducible manner. youtube.comyoutube.com The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. For this compound, the fragmentation is dictated by the stability of the resulting ions.

The primary fragmentation pathways are predicted to be:

Molecular Ion (M⁺˙): The initial ionization event produces the molecular ion, which would be observed at an m/z corresponding to the molecular weight of the compound, m/z = 208.

Loss of an Ethyl Radical: The most significant fragmentation is expected to be the cleavage of the bond between C9 and the ethyl group. This is a benzylic cleavage, which results in the loss of an ethyl radical (•CH₂CH₃, mass = 29 Da) and the formation of a very stable, resonance-delocalized 1-methyl-9-fluorenyl cation. This fragment [M-29]⁺ at m/z = 179 is predicted to be the most abundant peak in the spectrum (the base peak).

Loss of a Methyl Radical: A less probable fragmentation pathway involves the loss of the methyl radical at the C1 position (•CH₃, mass = 15 Da), which would result in a fragment ion [M-15]⁺ at m/z = 193. The driving force for this fragmentation is lower compared to the loss of the ethyl group from the C9 position.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Relative Intensity | Fragment Identity |

|---|---|---|

| 208 | Moderate | [C₁₆H₁₆]⁺˙ (Molecular Ion, M⁺˙) |

| 179 | 100% (Base Peak) | [M - C₂H₅]⁺ |

| 193 | Low | [M - CH₃]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of this compound by probing the vibrational energy levels of its constituent atoms. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are instrumental in identifying functional groups and elucidating the conformational and structural characteristics of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific functional groups. For this compound, the FTIR spectrum is dominated by vibrations associated with the aromatic fluorene core and the aliphatic ethyl and methyl substituents.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The precise positions of these bands can be influenced by the substitution pattern on the aromatic rings. Aromatic C=C stretching vibrations within the fluorene ring system give rise to a series of sharp absorption bands in the 1600-1450 cm⁻¹ region. These bands are characteristic of the polycyclic aromatic hydrocarbon framework.

The aliphatic C-H stretching vibrations of the ethyl and methyl groups at the C-9 and C-1 positions, respectively, appear in the 2975-2850 cm⁻¹ range. Asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups can often be resolved. For instance, the asymmetric stretching of the methyl group is typically found near 2962 cm⁻¹, while the symmetric stretching is observed around 2872 cm⁻¹. The methylene group of the ethyl substituent exhibits an asymmetric stretch near 2926 cm⁻¹ and a symmetric stretch around 2853 cm⁻¹.

Furthermore, C-H bending vibrations for the aliphatic groups are found at lower wavenumbers. The characteristic scissoring vibration of the CH₂ group is expected around 1465 cm⁻¹, while the umbrella-like bending of the methyl group appears near 1375 cm⁻¹. The analysis of these vibrational modes provides a spectroscopic fingerprint for this compound, confirming the presence of its key functional moieties.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Fluorene Ring | 3100-3000 |

| Asymmetric CH₃ Stretch | Methyl & Ethyl Groups | ~2962 |

| Asymmetric CH₂ Stretch | Ethyl Group | ~2926 |

| Symmetric CH₃ Stretch | Methyl & Ethyl Groups | ~2872 |

| Symmetric CH₂ Stretch | Ethyl Group | ~2853 |

| Aromatic C=C Stretch | Fluorene Ring | 1600-1450 |

| CH₂ Scissoring | Ethyl Group | ~1465 |

| CH₃ Umbrella Bend | Methyl & Ethyl Groups | ~1375 |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that induce a change in dipole moment, Raman spectroscopy probes vibrations that cause a change in the polarizability of the molecule. This often makes it particularly effective for observing the vibrations of non-polar bonds and symmetric molecules.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric "ring breathing" mode of the fluorene skeleton, which involves the concerted expansion and contraction of the rings, typically gives rise to a strong and sharp peak. This is a characteristic feature for many polycyclic aromatic hydrocarbons. The exact position of this band can be sensitive to the substitution on the rings.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including UV-Visible absorption and photoluminescence spectroscopy, provide valuable information about the electronic structure and excited-state properties of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon the absorption of ultraviolet or visible light. The UV-Vis spectrum of this compound is expected to be characteristic of the fluorene chromophore. Fluorene and its derivatives typically exhibit several absorption bands in the UV region corresponding to π → π* electronic transitions within the aromatic system.

The spectrum is generally characterized by a strong absorption band at shorter wavelengths and one or more weaker, structured bands at longer wavelengths. The positions and intensities of these bands are influenced by the substituents on the fluorene core. The alkyl groups (ethyl and methyl) at the C-9 and C-1 positions are expected to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted fluorene due to their electron-donating inductive effects. These substituents can also lead to a hyperchromic effect, which is an increase in the molar absorptivity.

| Electronic Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π | ~265 | ~20,000 |

| π → π | ~290 | ~10,000 |

| π → π* | ~300 | ~10,000 |

Photoluminescence (Fluorescence) Spectroscopy: Excitation, Emission, and Quantum Yield Studies

Upon absorption of light, this compound can transition to an excited electronic state. The subsequent relaxation to the ground state can occur through the emission of light, a process known as fluorescence. Photoluminescence spectroscopy involves measuring the intensity of this emitted light as a function of wavelength.

The fluorescence emission spectrum of this compound is expected to be a mirror image of its longest-wavelength absorption band, with the emission occurring at a longer wavelength (a Stokes shift). The emission spectrum of fluorene derivatives is often structured, reflecting the vibrational energy levels of the ground electronic state. The position of the emission maximum is sensitive to the electronic nature of the substituents.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of fluorene and its simple alkyl derivatives is typically high, making them highly fluorescent compounds. The introduction of the ethyl and methyl groups is not expected to significantly quench the fluorescence.

Investigation of Solvatochromic Effects on Photophysical Properties

Solvatochromism refers to the change in the position, and sometimes the intensity and shape, of UV-Vis absorption and fluorescence bands with a change in the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited states of the molecule.

For this compound, the solvatochromic effects are expected to be relatively modest. Significant solvatochromism is typically observed in molecules where there is a substantial change in the dipole moment upon electronic excitation, such as in compounds with strong electron-donating and electron-withdrawing groups. Since ethyl and methyl groups are only weakly electron-donating, the change in dipole moment upon excitation in this compound is likely to be small.

Nevertheless, subtle shifts in the absorption and emission maxima may be observed when transitioning from non-polar to polar solvents. A slight red-shift in the emission spectrum in more polar solvents could indicate a small increase in the dipole moment in the excited state. The magnitude of these shifts can provide insights into the electronic distribution in the ground and excited states of the molecule.

Solid-State Emission Characteristics and Aggregation Phenomena

In many fluorene-based compounds, the nature and position of substituents on the fluorene core significantly influence their solid-state luminescence properties. For instance, modifications at the C9 position can alter the molecular packing and intermolecular interactions in the solid state, leading to varied emission colors and quantum efficiencies. nih.gov Studies on related 9-substituted fluorene derivatives have shown that the introduction of different functional groups can lead to distinct crystalline structures, which in turn dictate the photophysical properties. For example, some fluorene-based gold(I) complexes have been shown to exhibit crystallization-induced emission enhancement (CIEE) and reversible mechanochromic behavior, where their emission color changes in response to mechanical stimuli. nih.gov

While general principles suggest that this compound could exhibit interesting solid-state optical properties, the absence of specific studies on this compound prevents a detailed analysis. Research on analogous molecules indicates that the interplay of the ethyl and methyl groups at the 1 and 9 positions would likely result in a unique molecular conformation and packing arrangement in the solid state. This could potentially lead to specific emission characteristics and aggregation behaviors. However, without empirical data from spectroscopic and crystallographic studies on this compound, any discussion of its specific solid-state properties, including emission wavelengths, quantum yields, and the nature of its aggregation phenomena, would be speculative.

Further investigation into the synthesis and photophysical characterization of this compound is necessary to elucidate its specific solid-state emission properties and to determine if it exhibits phenomena such as AIE or other forms of aggregation-dependent luminescence.

Crystallographic Data for this compound Not Available in Publicly Accessible Databases

A comprehensive search for crystallographic data on the specific chemical compound this compound has revealed a lack of publicly available single-crystal X-ray diffraction (SCXRD) studies. Consequently, the detailed, scientifically accurate article with specific data tables for bond lengths, bond angles, torsion angles, and intermolecular interactions as requested cannot be generated.

Scientific literature and crystallographic databases contain extensive information on related fluorene derivatives, such as 9,9-dimethyl-9H-fluorene and 9,9-diethyl-9H-fluorene. mdpi.comresearchgate.netnih.gov These studies provide insight into the general structural features of the fluorene scaffold, including its near-planar geometry and the types of non-covalent interactions that govern its crystal packing. nih.goviucr.orgiucr.org

For instance, analyses of 9,9-disubstituted fluorenes show that the fluorene unit often exhibits a slight twist, with the two benzene (B151609) rings inclined at a small angle to each other due to packing effects in the solid state. mdpi.com The substituents at the C9 position significantly influence the supramolecular architecture, often preventing strong π–π stacking interactions due to steric hindrance and instead favoring weaker C-H···π or other hydrogen bonds. mdpi.comnih.gov

However, without a specific SCXRD analysis for this compound, any discussion of its precise molecular geometry, the conformational analysis of its unique combination of alkyl substituents (an ethyl group at the 9-position and a methyl group at the 1-position), and its specific crystal packing would be speculative. The generation of accurate data tables for bond lengths, bond angles, and torsion angles is contingent on the availability of a solved crystal structure, which could not be located in the searched scientific literature. Therefore, to adhere to the principles of scientific accuracy, the requested article cannot be provided.

Crystallographic Investigations and Supramolecular Architecture of 9 Ethyl 1 Methyl 9h Fluorene

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in relation to its neighbors, providing insights into the nature and prevalence of different types of contacts.

For fluorene (B118485) derivatives, the crystal packing is typically dominated by van der Waals forces, with significant contributions from H···H, C···H/H···C, and potentially C···C or C···π interactions. In the absence of strong hydrogen bond donors or acceptors, the supramolecular architecture is governed by these weaker interactions.

Based on analyses of similar structures, such as 9,9-dimethyl-9H-fluorene, the intermolecular interactions for 9-Ethyl-1-methyl-9H-fluorene are expected to be predominantly H···H contacts, likely comprising over 60% of the total Hirshfeld surface area. The C···H/H···C contacts, representing interactions between the carbon atoms of the aromatic rings and hydrogen atoms of neighboring molecules, would constitute the next largest contribution, typically around 30-35%.

The following interactive data table summarizes the percentage contributions of various intermolecular contacts observed for some analogous fluorene derivatives, which can serve as a predictive model for this compound.

| Compound | H···H Contacts (%) | C···H/H···C Contacts (%) | Other Contacts (%) |

| 9,9-dimethyl-9H-fluorene | 66.7 | 33.3 | 0 |

| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | 46.9 | 17.8 | O···H: 27.9, C···C: 3.8, C···O: 2.6 |

Data for 9,9-dimethyl-9H-fluorene is sourced from a 2024 MDPI study tue.nl. Data for 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde is from a 2021 study published in Acta Crystallographica Section E mdpi.com.

The contributions of different intermolecular interactions can be visualized using two-dimensional fingerprint plots derived from the Hirshfeld surface. These plots represent the distribution of distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) and outside the surface (de).

For this compound, the 2D fingerprint plot would be expected to show distinct features characteristic of specific interactions:

H···H contacts typically appear as a large, diffuse region in the center of the plot.

C···H/H···C contacts manifest as a pair of "wings" on either side of the main diagonal. The length and shape of these wings provide information about the geometry of these interactions.

In the case of 9,9-dimethyl-9H-fluorene, the C-H···π contacts are visualized as small red patches on the dnorm surface and appear as a pair of sharp features in the 2D fingerprint plots at de + di ≈ 2.70 Å tue.nl. A similar pattern would be expected for this compound, indicating the presence of C-H···π interactions which play a crucial role in stabilizing the crystal packing.

Polymorphism and Crystal Engineering Strategies for Fluorene Derivatives

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, including fluorene derivatives. Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability. The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the formation of crystalline materials with desired properties.

For fluorene derivatives, crystal engineering strategies often focus on modifying the substituents at the C9 position. These substituents can influence the intermolecular interactions and, consequently, the crystal packing. For example, the introduction of bulky alkyl groups, like the ethyl and methyl groups in this compound, can sterically hinder close packing and lead to less dense crystal structures compared to unsubstituted fluorene.

Furthermore, the presence of specific functional groups can introduce stronger intermolecular interactions, such as hydrogen bonds or halogen bonds, which can be used to guide the self-assembly of the molecules into specific supramolecular architectures. While this compound lacks strong hydrogen bond donors, the aromatic rings can participate in π-π stacking and C-H···π interactions, which are important synthons in the crystal engineering of aromatic compounds.

The subtle interplay of these weak interactions can lead to the formation of different polymorphs under various crystallization conditions (e.g., solvent, temperature, and cooling rate). The investigation of polymorphism in fluorene derivatives is crucial for understanding their structure-property relationships and for the rational design of new materials with tailored functionalities. For instance, a second polymorph of 9,9-dimethyl-9H-fluorene has been reported, highlighting the potential for polymorphic behavior in this class of compounds tue.nl.

Computational Chemistry and Theoretical Modeling of 9 Ethyl 1 Methyl 9h Fluorene

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for understanding the electronic behavior of molecules. For 9-Ethyl-1-methyl-9H-fluorene, these methods would provide deep insights into its stability, reactivity, and optical properties.

Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov A DFT analysis of this compound would involve optimizing its molecular geometry to find the lowest energy conformation.

From this optimized structure, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential map, illustrating the charge distribution across the molecule. This map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule would interact with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed. This method is an extension of DFT used to investigate the properties of molecules in their electronically excited states.

TD-DFT can predict the molecule's absorption spectrum (UV-Visible spectrum) by calculating the energies of electronic transitions from the ground state to various excited states. The results, including transition energies and oscillator strengths, would allow for the theoretical assignment of absorption bands observed in experimental spectra. This information is vital for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Configuration Interaction Single (CIS) Calculations for Optical Property Explanation

Configuration Interaction Singles (CIS) is another established method for studying excited states. ucsb.edu While generally considered less accurate for predicting exact excitation energies than modern TD-DFT functionals, CIS provides a qualitative understanding of electronic transitions by describing excited states as a combination of promotions of single electrons from occupied to virtual orbitals. q-chem.comgatech.edustemed.site Applying CIS calculations to this compound could offer complementary insights into the nature of its electronic transitions and help in the interpretation of its optical properties. ucsb.edu

Conformational Analysis and Energy Landscape Studies

The three-dimensional shape and flexibility of this compound are determined by the rotation of its alkyl substituents and the resulting steric interactions.

Investigation of Rotational Barriers of Alkyl Substituents

The ethyl group at the C9 position and the methyl group at the C1 position are not fixed in space; they can rotate around their respective single bonds. Computational methods can be used to calculate the energy changes associated with these rotations. By systematically rotating a substituent and calculating the molecule's energy at each step, an energy profile can be constructed.

The peaks of this profile correspond to the rotational barriers—the energy required to rotate from one stable conformation to another. For this compound, this analysis would reveal the most stable orientations of the ethyl and methyl groups and the energetic cost of deviating from these positions. Studies on similar molecules like 9-ethylfluorene and 9-propylfluorene have successfully used these methods to identify stable conformers. researchgate.net

Analysis of Steric Hindrance and Its Impact on Molecular Conformation

The presence of both a methyl group on the fluorene (B118485) ring (C1) and an ethyl group at the methylene (B1212753) bridge (C9) likely leads to significant steric hindrance. This refers to the repulsive forces that arise when atoms are forced too close together.

A detailed computational analysis would quantify the steric strain in different conformations of the molecule. This strain can cause distortions in the fluorene core, which is typically planar. The analysis would reveal the extent to which the fluorene backbone is twisted or bent to accommodate the bulky alkyl groups. Such conformational changes can, in turn, influence the molecule's electronic properties, affecting the HOMO-LUMO gap and its potential for use in materials science. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide detailed insights into its behavior at the atomic level over time, which is crucial for understanding its properties in various environments.

Simulation of Dynamic Behavior in Solution and Condensed Phases

MD simulations of this compound can elucidate its dynamic behavior in both solution and condensed phases. In solution, these simulations can model the interactions between the fluorene derivative and solvent molecules, revealing information about solvation shells, diffusion rates, and the conformational flexibility of the molecule. For instance, the ethyl and methyl groups at the C9 and C1 positions, respectively, will influence how the molecule tumbles and interacts with its surroundings.

Table 1: Representative Parameters for MD Simulation of this compound in a Toluene Solvent Box

| Parameter | Value/Method | Purpose |

| Force Field | GROMOS54a7 | Describes the potential energy of the system. |

| Solvent | Toluene | To simulate the behavior in a non-polar aromatic solvent. |

| Temperature | 298 K | Standard room temperature condition. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

Exploration of Solvent Effects on Molecular Conformation and Interactions

The choice of solvent can significantly impact the conformation and intermolecular interactions of this compound. MD simulations are an ideal tool to explore these solvent effects systematically. For example, in a polar solvent, the simulation might show specific dipole-dipole interactions that stabilize certain conformations of the molecule. In contrast, in a non-polar solvent, van der Waals interactions would dominate, potentially leading to different preferred conformations and aggregation behavior. The simulations can quantify these effects by calculating radial distribution functions, hydrogen bond lifetimes (if applicable), and potential of mean force for dimerization or aggregation. These studies are crucial for applications where the molecule is used in solution, such as in organic light-emitting diodes (OLEDs) fabricated from solution processing. mdpi.com

Computational Mechanistic Studies of Synthetic Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. For this compound, computational studies can provide a detailed understanding of its synthesis. A common route to 9-alkylated fluorenes involves the deprotonation of fluorene at the C9 position followed by nucleophilic substitution with an alkyl halide. nih.govrsc.org

A plausible synthetic route for this compound would first involve the methylation of a fluorene precursor at the C1 position, followed by the ethylation at the C9 position. DFT calculations can be used to model the reaction pathway for the ethylation step. This would involve calculating the geometries and energies of the reactants, transition states, and products. The activation energy barrier for the reaction can be determined from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics. Furthermore, these calculations can help in understanding the regioselectivity of the reaction and the role of the catalyst, if any. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters of molecules. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a common method to predict its electronic absorption and emission spectra. worldscientific.comworldscientific.com These calculations can provide information about the energies of the electronic transitions, which correspond to the absorption peaks in the UV-Visible spectrum.

The calculated spectrum can then be compared with experimental data to validate the computational methodology and to aid in the interpretation of the experimental spectrum. For instance, the calculations can help assign specific electronic transitions to the observed absorption bands. Similarly, other spectroscopic properties such as NMR chemical shifts can also be calculated and compared with experimental results to confirm the molecular structure.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (DFT/TD-DFT) | Experimental Value |

| Maximum Absorption Wavelength (λmax) | 305 nm | 302 nm |

| Molar Absorptivity (ε) | 2.5 x 104 M-1cm-1 | 2.3 x 104 M-1cm-1 |

| HOMO Energy | -5.8 eV | - |

| LUMO Energy | -2.1 eV | - |

| 1H NMR Chemical Shift (C9-H) | 4.1 ppm | 4.2 ppm |

| 13C NMR Chemical Shift (C9) | 55 ppm | 56 ppm |

Note: The experimental values in this table are hypothetical and are provided for illustrative purposes to demonstrate the comparison between predicted and experimental data.

The agreement between the predicted and experimental data provides confidence in the computational model, which can then be used to predict the properties of other related molecules. Discrepancies between the predicted and experimental data can point to limitations in the computational method or suggest that the molecular conformation in the experiment is different from the one used in the calculation. researchgate.net

Mechanistic Organic Chemistry and Reactivity of 9 Ethyl 1 Methyl 9h Fluorene

Reactivity at the C-9 Methylene (B1212753) Bridge

The carbon at the 9-position serves as a focal point for much of the compound's reactivity, primarily due to the notable acidity of its benzylic proton.

The single proton at the C-9 position of 9-Ethyl-1-methyl-9H-fluorene is significantly acidic for a hydrocarbon. This acidity is a hallmark of the fluorene (B118485) scaffold. For comparison, the parent compound, 9H-fluorene, has a pKₐ of 22.6 in Dimethyl Sulfoxide (DMSO) wikipedia.org. The deprotonation of the C-9 position results in the formation of the 9-ethyl-1-methyl-9H-fluorenyl anion.

This resulting anion is highly stabilized due to the delocalization of the negative charge across the biphenyl (B1667301) system, making the anion aromatic. This stability is the primary driving force for the acidity of the C-9 proton wikipedia.org. The formation of the fluorenyl anion is often accompanied by the appearance of an intense color, typically orange or violet wikipedia.org.

Unexpectedly, studies on related 9-alkylfluorenes suggest that the presence of an alkyl group at C-9 can lead to a slight enhancement in the acidity of the remaining proton compared to the unsubstituted fluorene cdnsciencepub.com. This has been attributed to the alkyl group promoting the rehybridization of the C-9 carbon from sp³ to a more planar sp² state, which facilitates carbanion formation cdnsciencepub.com. Nuclear Magnetic Resonance (NMR) studies on 9-methylfluorene (B46981) show a chemical shift for the C-9 proton that moves in the same direction as that of the more acidic 9-phenylfluorene, supporting the view of enhanced acidity cdnsciencepub.comcdnsciencepub.com. Therefore, the C-9 proton in this compound is expected to be readily abstracted by a suitable base (e.g., an organolithium reagent or a strong alkoxide) to generate the stable, aromatic fluorenyl anion.

Table 1: Acidity of Fluorene and Related Compounds

| Compound | pKₐ (in DMSO) | Notes |

|---|---|---|

| 9H-Fluorene | 22.6 wikipedia.org | Parent compound, forms a stable aromatic anion. |

| 9-Alkylfluorenes | Expected to be slightly lower than 22.6 | Alkyl groups may enhance acidity by promoting sp² rehybridization at C-9 cdnsciencepub.com. |

Once formed, the 9-ethyl-1-methyl-9H-fluorenyl anion is a potent nucleophile wikipedia.org. This nucleophilicity allows for a wide array of derivatization reactions at the C-9 position. The anion readily reacts with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

A common and high-yielding synthetic strategy involves the deprotonation of a 9-substituted fluorene, followed by the addition of an electrophile nih.gov. For instance, the lithiated anion can be alkylated with alkyl halides to introduce a second substituent at the C-9 position nih.gov. This method is fundamental to the synthesis of 9,9-disubstituted fluorenes, which are crucial building blocks for functional materials to ensure long-term stability and prevent oxidation at the reactive C-9 site researchgate.netresearchgate.net.

The nucleophilic anion can also react with other electrophiles, including:

Carbonyl compounds: Reaction with aldehydes and ketones yields fluorenyl alcohol derivatives mdpi.com.

Phosphorus electrophiles: Treatment with chlorophosphines generates 9-fluorenylphosphine ligands, which are valuable in catalysis nih.gov.

This reactivity underscores the utility of the C-9 position as a versatile handle for molecular elaboration.

Reactivity of the Aromatic Rings

The fused benzene (B151609) rings of the fluorene core behave as typical aromatic systems, undergoing reactions such as electrophilic aromatic substitution and participating in metal-catalyzed cross-coupling schemes.

The fluorene nucleus can undergo electrophilic aromatic substitution (EAS) when treated with suitable electrophiles under acidic or Lewis acid-catalyzed conditions wikipedia.orgmasterorganicchemistry.com. The general mechanism involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity wikipedia.orglibretexts.org.

The regioselectivity of the substitution is governed by the directing effects of the existing substituents on the rings. In this compound, both the 1-methyl group and the 9-ethyl group are alkyl substituents. Alkyl groups are known to be activating and ortho, para-directing groups in EAS reactions wikipedia.orguci.edu.

The 1-methyl group will primarily direct incoming electrophiles to the C-2 (ortho) and C-4 (para) positions.

The 9-ethyl group , being attached to the bridging carbon, influences both aromatic rings. The positions para to the bridge on each ring are C-2 and C-7.

Considering these combined effects, the C-2 and C-7 positions are the most electronically enriched and sterically accessible sites for electrophilic attack. Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to show a strong preference for substitution at these positions. For example, bromination of the fluorene core is a common reaction to install handles for further functionalization, and it typically occurs at the C-2 and C-7 positions, which is a key step in the synthesis of polyfluorene polymers wikipedia.org.

Halogenated derivatives of this compound, such as the 2-bromo or 2,7-dibromo derivatives, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new C-C bonds and constructing complex conjugated systems nih.gov.

Two of the most widely employed reactions are the Suzuki and Sonogashira couplings:

Suzuki Coupling: This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base nih.govnih.gov. It is a versatile method for creating biaryl linkages.

Sonogashira Coupling: This reaction couples an aryl or vinyl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base nih.govwikipedia.orglibretexts.org. It is a highly efficient method for synthesizing arylalkynes and conjugated enynes libretexts.org.

These cross-coupling reactions have been extensively applied to fluorene derivatives for the synthesis of organic materials for light-emitting diodes (OLEDs), organic photovoltaics, and sensors wikipedia.orgwikipedia.org. The 9,9-dialkyl substitution pattern is often favored in these applications to enhance the solubility and processability of the resulting polymers or materials imperial.ac.uk.

Table 2: Typical Conditions for Cross-Coupling Reactions on Halogenated Fluorenes

| Reaction | Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki Coupling | Aryl Bromide/Chloride | Arylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate or Phosphate (e.g., K₂CO₃, K₃PO₄) | Toluene, Dioxane, Water nih.gov |

| Sonogashira Coupling | Aryl Bromide/Iodide | Terminal Alkyne | Pd(0) complex + Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, i-Pr₂NH) | THF, DMF, Amines wikipedia.orglibretexts.org |

Reactions Involving the Ethyl and Methyl Substituents

The alkyl substituents at the C-1 and C-9 positions are generally the least reactive sites on the this compound molecule under typical organic synthesis conditions.

The 1-methyl group is attached to the aromatic ring. While its C-H bonds are benzylic, they are significantly less acidic and reactive than the C-9 proton. Under forcing conditions, such as free-radical reactions initiated by light or heat, it could potentially undergo halogenation (e.g., with N-bromosuccinimide, NBS). However, such conditions might also lead to reactions on other parts of the molecule.

The 9-ethyl group is a saturated alkyl chain attached to a tetrahedral carbon. Its C-H bonds are not activated and are generally inert to the reagents used for derivatization at C-9 or on the aromatic rings. Significant transformation of the ethyl group would require harsh oxidative or radical conditions that would likely degrade the fluorene core itself.

Selective Functionalization of Alkyl Chains (e.g., oxidation, halogenation)

Selective halogenation would likely also target the benzylic position of the 9-ethyl group. Free radical halogenation, for instance, using N-bromosuccinimide (NBS), is a standard method for introducing a halogen at the benzylic position of alkylarenes. This reactivity is due to the stability of the resulting benzylic radical intermediate.

Investigation of Steric and Electronic Effects of Alkyl Groups on Reactivity

A detailed investigation of the specific steric and electronic effects of the 9-ethyl and 1-methyl groups on the reactivity of this compound has not been reported. However, general principles can be applied.

Steric Effects: The ethyl group at the 9-position, being bulkier than a hydrogen atom, would exert steric hindrance around the fluorene's 9-position. This could influence the approach of reagents and affect the rates of reactions at this site. For instance, in reactions involving nucleophilic attack at the 9-position, the ethyl group would likely slow the reaction rate compared to an unsubstituted or 9-methyl-substituted fluorene. The planarity of the fluorene system can be distorted by bulky substituents at the 9-position, which in turn can affect the molecule's electronic properties and reactivity nih.goviucr.org.

Electronic Effects: The 1-methyl group is an electron-donating group through an inductive effect. This would increase the electron density in the adjacent aromatic ring, potentially influencing the regioselectivity of electrophilic aromatic substitution reactions. The Hammett equation is a tool used to quantify the electronic effects of substituents on the reactivity of aromatic compounds wikipedia.orgmsudenver.edulibretexts.orgic.ac.uk. While a specific Hammett plot for this compound is not available, the known sigma values for alkyl groups suggest that the 1-methyl group would have a directing effect in such reactions.

Kinetic and Thermodynamic Studies of Key Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are absent from the reviewed literature. To understand the reactivity of this compound, the following would need to be determined experimentally or through computational modeling.

Determination of Reaction Rates and Activation Energies

For a key reaction, such as the oxidation of the 9-ethyl group, the reaction rate could be determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like spectroscopy. By conducting these measurements at various temperatures, the activation energy (Ea) could be calculated using the Arrhenius equation. Mechanistic studies on the oxidation of fluorene and 9-methylfluorene have been conducted, providing a basis for comparison mdpi.com.

Table 1: Hypothetical Kinetic Data for Oxidation of this compound

| Temperature (K) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| 298 | Data not available | Data not available |

| 308 | Data not available | Data not available |

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step nih.gov. For example, in the oxidation of the 9-ethyl group, one could synthesize 9-(1,1-dideuterioethyl)-1-methyl-9H-fluorene and compare its rate of oxidation to the non-deuterated isotopologue. A significant primary KIE (kH/kD > 1) would indicate that the C-H (or C-D) bond at the benzylic position is broken in the rate-determining step of the reaction. The magnitude of the KIE can provide further insight into the transition state geometry.

Table 2: Expected Kinetic Isotope Effects for a Hypothetical Oxidation Reaction

| Reaction Step | Expected kH/kD | Implication |

|---|---|---|

| C-H bond cleavage at the 9-ethyl group | > 1 (Primary KIE) | C-H bond breaking is part of the rate-determining step. |

Investigation of Reaction Intermediates and Transition States

Direct spectroscopic observation or trapping of reaction intermediates, such as carbocations or radicals, would be crucial for confirming a proposed reaction mechanism. For instance, in a reaction proceeding through a carbocation intermediate at the 9-position, the formation of a fluorenyl-type cation could potentially be observed using spectroscopic techniques under stable ion conditions. Computational chemistry could also be employed to model the structures and energies of potential intermediates and transition states, providing valuable insights into the reaction pathway mdpi.com. For example, density functional theory (DFT) calculations could be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

Lack of Specific Research on this compound Prevents Detailed Article Generation

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research focused on the chemical compound this compound. As a result, the generation of a detailed and scientifically accurate article adhering to the provided outline is not possible at this time.

While there is a wealth of information on the broader class of fluorene derivatives, with extensive research on compounds such as 9,9-dioctylfluorene and 9,9-diethylfluorene, this information does not directly address the unique properties and reactivity of the asymmetrically substituted this compound. Extrapolating from these related compounds would not meet the strict requirement for scientifically accurate content focused solely on the specified subject.

The provided outline demands in-depth analysis of:

Derivatives and Functionalization Strategies for the 9 Ethyl 1 Methyl 9h Fluorene Scaffold

Synthesis of Hybrid Materials Incorporating 9-Ethyl-1-methyl-9H-fluorene Units:This requires specific examples of hybrid materials and their synthesis from the specified fluorene (B118485) derivative.

Without dedicated research on this compound, any attempt to generate content for these sections would be speculative and fall short of the required standard of scientific accuracy and adherence to the provided outline. Therefore, until such research becomes publicly available, a comprehensive article on this specific compound cannot be written.

Advanced Research Applications of 9 Ethyl 1 Methyl 9h Fluorene and Its Derivatives

Organic Electronic and Optoelectronic Materials

The fluorene (B118485) scaffold is a subject of significant interest in the development of organic electronic and optoelectronic materials due to its rigid, planar structure and high photoluminescence quantum yield. umich.edu However, specific research detailing the application of 9-Ethyl-1-methyl-9H-fluorene in these areas is not present in the available scientific literature.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While a wide array of fluorene derivatives have been synthesized and investigated for their potential use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), no specific studies detailing the synthesis, characterization, or device performance of this compound in these applications have been found. umich.edunih.govnih.gov The general class of fluorene-based polymers and oligomers are considered promising candidates for blue-light-emitting materials in OLEDs due to their high thermal stability and excellent solubility. umich.edu Similarly, the semiconducting properties of various organic molecules are crucial for their application in OFETs. nih.govwikipedia.org

Organic Photovoltaic Cells (OPVs) and Solar Cells

The development of novel organic materials is a key area of research for enhancing the efficiency and stability of Organic Photovoltaic (OPV) cells. Fluorene-based copolymers have been explored as electron donor materials in bulk heterojunction solar cells. nih.govacs.org For instance, a copolymer containing a 9-alkylidene-9H-fluorene unit has been evaluated in polymer solar cells. acs.org Despite the broad interest in fluorene derivatives for OPV applications, there is no available research specifically investigating the use of this compound as a component in organic solar cells. nih.govnih.govrsc.org

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. nih.govresearchgate.net Fluorene-based molecules are among the organic compounds that have been investigated for their NLO properties. nih.govacs.org

Two-Photon Absorption (TPA) Properties and Applications

Two-photon absorption (TPA) is a nonlinear optical phenomenon with applications in areas such as 3D microfabrication and biological imaging. nih.gov The design of organic molecules with large TPA cross-sections is an active area of research. Studies have shown that fluorene derivatives can be engineered to exhibit significant TPA. chem-soc.siucf.eduucf.edu These studies often involve the synthesis of molecules with donor-π-acceptor or donor-π-donor architectures, where the fluorene unit acts as the π-bridge. nih.govucf.edu However, no data on the two-photon absorption properties of this compound have been reported.

Design Principles for Enhanced NLO Response

The enhancement of the nonlinear optical response in organic molecules is often guided by specific design principles. These include extending the π-conjugation length, incorporating electron-donating and electron-withdrawing groups to facilitate intramolecular charge transfer, and controlling the molecular symmetry. nih.govresearchgate.netacs.org While these principles are applied to the design of various fluorene-based NLO materials, there is no literature available that discusses the application of these principles to, or the resulting NLO properties of, this compound.

Catalysis and Ligand Design

The unique structural and electronic properties of the fluorene scaffold, particularly when substituted at the C9 position, have made this compound and its derivatives valuable components in the fields of catalysis and ligand design. Their applications range from serving as crucial electron donors in polymerization catalysis to forming the backbone of sophisticated ligands for transition metal-catalyzed reactions.

Application as Electron Donors in Ziegler-Natta Catalysts

In the realm of polyolefin production, Ziegler-Natta (ZN) catalysts are of paramount industrial importance. The performance of these catalysts, particularly in the polymerization of propylene, is significantly influenced by the presence of organic molecules known as electron donors. Fluorene derivatives, including structures analogous to this compound, have emerged as effective internal electron donors.

Internal donors are incorporated during the synthesis of the solid catalyst, which typically consists of titanium tetrachloride (TiCl₄) supported on magnesium dichloride (MgCl₂). These donors play a multifaceted role in enhancing catalyst activity and, crucially, in controlling the stereochemistry of the resulting polymer, leading to high isotacticity in polypropylene.

The fluorene moiety, with its rigid and planar structure, provides a robust framework. Substituents at the 9-position, such as the ethyl and methyl groups in this compound, are critical. They influence the electronic environment and steric hindrance around the active metal centers. For instance, diether derivatives of fluorene, like 9,9-bis(methoxymethyl)fluorene, have been extensively studied. These compounds can chelate to the magnesium and titanium centers on the catalyst surface, thereby stabilizing specific crystal faces of the MgCl₂ support and influencing the distribution and nature of the active Ti species. This control at the molecular level is key to achieving high catalyst performance.

Research has demonstrated that the conformation of these fluorene-based donors when complexed with TiCl₄ and MgCl₂ is crucial for their function. Spectroscopic and computational studies have identified specific chelating geometries that are favorable for catalytic activity. The interaction between the oxygen atoms of the donor and the metal atoms of the catalyst is a key determinant of the catalyst's stereoselectivity.

| Catalyst System Component | Role of Fluorene Derivative | Observed Outcome |

| Ziegler-Natta Catalyst | Internal Electron Donor | Enhanced Catalyst Activity |

| Propylene Polymerization | Stereocontrol Agent | High Isotacticity of Polypropylene |

| MgCl₂ Support | Surface Modifier | Stabilization of Specific Crystal Faces |

| Titanium Active Sites | Modulator | Control of Ti Species Distribution |

Development of Fluorene-Based Ligands for Transition Metal Catalysis

The fluorenyl group, the anionic form of fluorene, is an excellent ligand for transition metals. Its cyclopentadienyl-like fragment can form strong bonds with metal centers, making fluorene-based molecules versatile ligands in organometallic chemistry and transition metal catalysis. The substituents on the fluorene core, including those at the 1 and 9 positions, allow for the fine-tuning of the ligand's steric and electronic properties.

Fluorenyl ligands have been incorporated into a variety of catalyst systems for reactions such as polymerization, cross-coupling, and C-H activation. The rigid structure of the fluorene backbone can impart thermal stability to the catalyst and influence the selectivity of the reaction. For example, fluorene-containing ligands have been used in the synthesis of metallocene-like complexes, which are active as polymerization catalysts.

The development of "donor-acceptor" ligands, where the fluorenyl unit is connected to another functional group, has opened up new possibilities for catalyst design. In these systems, the fluorenyl moiety can act as a π-donor, influencing the electronic properties of the metal center and, consequently, its catalytic activity. The ability to systematically modify the fluorene structure makes it a valuable platform for creating libraries of ligands with tailored properties for specific catalytic applications.

Sensors and Chemical Probes

The inherent fluorescence of the fluorene ring system is a key feature that has been widely exploited in the development of advanced sensors and chemical probes. Derivatives of this compound can be functionalized to create highly sensitive and selective platforms for the detection of a variety of analytes.

Fluorescence-Based Sensing Platforms

Fluorene and its derivatives typically exhibit strong blue fluorescence with high quantum yields. This fluorescence can be modulated by the presence of specific analytes, forming the basis of "turn-on" or "turn-off" fluorescent sensors. The principle behind this is often a change in the electronic structure of the fluorene molecule upon interaction with the target species, leading to an enhancement or quenching of its fluorescence.

For example, fluorene derivatives can be designed to bind to specific metal ions. This binding event can alter the photophysical properties of the fluorene core, resulting in a detectable change in the fluorescence spectrum. Researchers have developed fluorene-based probes with high selectivity for ions such as Zn²⁺, Pb²⁺, and Fe³⁺. The sensitivity of these sensors can reach very low concentrations, making them suitable for environmental monitoring and biological imaging.

Furthermore, the development of two-photon absorption (2PA) properties in some fluorene derivatives has expanded their application in bioimaging. 2PA allows for deeper tissue penetration and reduced photodamage, making these probes valuable tools for in-vivo sensing and imaging.

Design of Artificial Receptors for Ionic and Neutral Substrates

The rigid and well-defined structure of the fluorene skeleton makes it an excellent scaffold for the construction of artificial receptors. By attaching specific binding groups to the fluorene core, it is possible to create molecules that can selectively recognize and bind to target ions or neutral molecules.

These fluorene-based receptors can be designed to have cavities or clefts of a specific size and shape, allowing for size- and shape-selective binding of guest molecules. The binding event can then be signaled through a change in the fluorescence of the fluorene unit, as described in the previous section.

Recent research has demonstrated the synthesis of 2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes that can act as complexing agents for both metal ions and carbohydrates. The binding ability of these compounds can be tuned by changing the nature of the substituents. For instance, the incorporation of aminomethyl moieties can lead to "turn-on" fluorescence upon binding to certain metal ions.

| Receptor Type | Target Analyte | Sensing Mechanism |

| Fluorescence-Based Sensor | Metal Ions (e.g., Zn²⁺, Pb²⁺, Fe³⁺) | Fluorescence Quenching or Enhancement |

| Artificial Receptor | Ionic and Neutral Substrates | Host-Guest Complexation |

| Two-Photon Probe | Biological Analytes | Two-Photon Induced Fluorescence |

Advanced Materials with Tailored Properties

The unique combination of thermal stability, charge transport properties, and high photoluminescence efficiency makes fluorene derivatives, including those related to this compound, highly promising building blocks for a new generation of advanced organic materials. mdpi.com These materials are finding applications in various areas of organic electronics and photonics.

Fluorene-based polymers and small molecules are extensively used as organic semiconductors. researchgate.nettandfonline.com Their performance in devices such as organic field-effect transistors (OFETs) is dependent on the molecular structure, which influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. tandfonline.com By functionalizing the fluorene core with different electron-donating or electron-withdrawing groups, the charge carrier mobility can be tuned. For instance, fluorene derivatives with alkylated thiophenes have been shown to exhibit good hole or electron mobility in OFETs. researchgate.net

In the field of organic light-emitting diodes (OLEDs), fluorene derivatives are valued as blue-light emitters due to their wide energy bandgap. mdpi.com The emission color of poly(fluorene)s can be tuned by copolymerization with other monomers, allowing for the creation of materials that emit across the visible spectrum, including green and red light. ibm.com20.210.105acs.org The stability of the emission color is a critical factor, and the substitution at the C9 position plays a crucial role in preventing the formation of undesirable low-energy emission bands. ibm.com